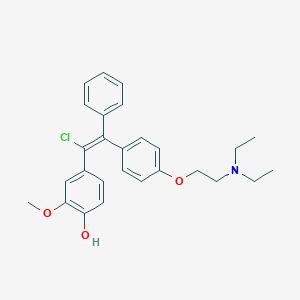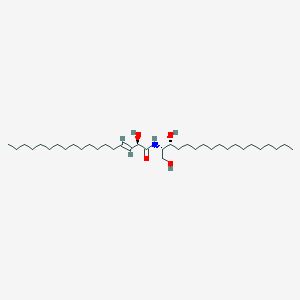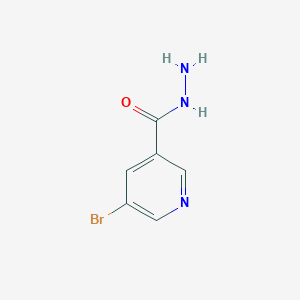![molecular formula C14H10ClN3O B056147 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 120107-40-6](/img/structure/B56147.png)
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as CPOX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CPOX is a type of oxadiazole compound that contains a chlorophenyl group and an aniline group.
Mécanisme D'action
The mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In fungi and bacteria, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and protein synthesis.
Effets Biochimiques Et Physiologiques
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to have various biochemical and physiological effects. In cancer cells, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to induce cell cycle arrest and apoptosis. In fungi and bacteria, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit cell growth and reproduction. In addition, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be difficult to synthesize and purify, which can affect the yield and purity of the final product. In addition, the mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is not well understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline. In medicine, further studies could focus on optimizing the synthesis and formulation of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline for use as an anticancer agent. In agriculture, further studies could focus on developing 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline-based herbicides and insecticides that are more effective and environmentally friendly. In materials science, further studies could focus on developing 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline-based materials with improved electronic and optical properties.
Méthodes De Synthèse
The synthesis of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be achieved through various methods, including the reaction of 4-chlorobenzenediazonium salt with 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole, or the reaction of 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole with 4-chlorobenzoyl chloride. The reaction conditions and reagents used in the synthesis process can affect the yield and purity of the final product.
Applications De Recherche Scientifique
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied for its potential applications in various fields. In medicine, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied as a potential herbicide and insecticide. In materials science, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied for its potential applications in organic electronics and optoelectronics.
Propriétés
Numéro CAS |
120107-40-6 |
|---|---|
Nom du produit |
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
Formule moléculaire |
C14H10ClN3O |
Poids moléculaire |
271.7 g/mol |
Nom IUPAC |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H,16H2 |
Clé InChI |
CZNYJWQJSGRKRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



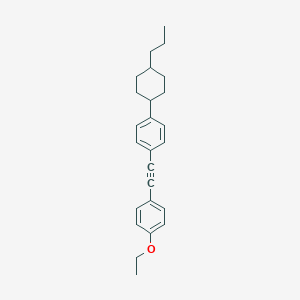
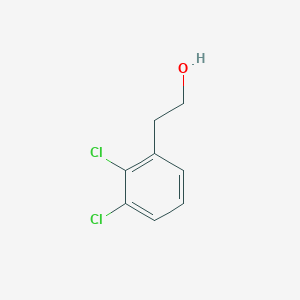
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
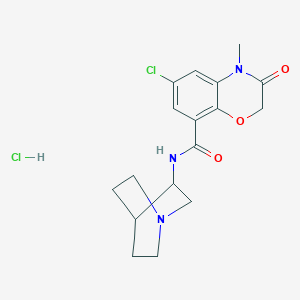
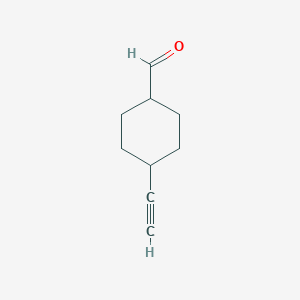
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
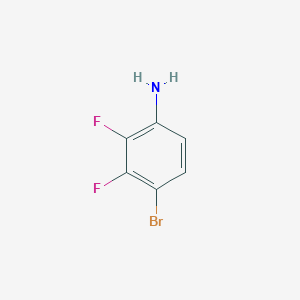
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
